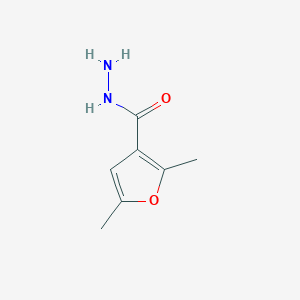

2,5-Dimethylfuran-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- CC-90011, chemically known as ®-2-(4-amino-7-fluoroquinolin-3-yl)acetic acid, is an acetic acid derivative.

- It functions by inhibiting specific signaling pathways, thereby blocking tumor cell growth and proliferation. Its potential antitumor activity makes it an interesting compound for further investigation.

Vorbereitungsmethoden

- CC-90011 kann mit organischen Synthesemethoden hergestellt werden.

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen in der Literatur nicht leicht zugänglich.

Analyse Chemischer Reaktionen

- CC-90011 durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unbenannt.

- Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht explizit dokumentiert.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Ozone Chemistry and Atmospheric Studies

Recent research has highlighted the role of 2,5-dimethylfuran in atmospheric chemistry, particularly in the context of ozone oxidation mechanisms. Studies have shown that DMF serves as a model compound for investigating the nighttime oxidation of furans by ozone (O₃) in biomass burning plumes. This research is crucial for understanding the reactivity and acidity of these plumes, which can influence air quality and climate models. The findings suggest that reactions involving DMF contribute significantly to the overall chemistry within these atmospheric phenomena .

Energy Applications

Biofuel Production

2,5-Dimethylfuran is recognized as a promising biofuel due to its high energy density (30 kJ/cm³) and favorable physical properties that make it comparable to gasoline. It is derived from renewable carbohydrate sources through catalytic processes, which convert waste carbohydrates into furan-based biofuels. The synthesis of DMF from fructose or other carbohydrates involves a one-pot process that includes dehydration and hydrogenation steps . This bioconversion not only provides an eco-friendly alternative to fossil fuels but also addresses environmental concerns associated with traditional energy sources.

Comparison of Fuel Properties

| Property | 2,5-Dimethylfuran | Gasoline |

|---|---|---|

| Energy Density | 30 kJ/cm³ | ~31 kJ/cm³ |

| Research Octane Number | 119 | ~87-92 |

| Miscibility with Water | Immiscible | Miscible |

Pharmaceutical Applications

Potential Drug Development

The compound 2,5-dimethylfuran-3-carbohydrazide has been identified as a potential lead structure for developing new pharmaceutical agents targeting inflammation and other diseases. Its unique hydrazone linkage and furan ring structure may enhance its biological activity. Preliminary studies indicate that derivatives of DMF-CH exhibit anti-inflammatory and antimicrobial properties, making them candidates for further investigation in drug development.

Synthesis and Characterization

N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a notable derivative formed through the condensation reaction of DMF-CH with 4-fluorobenzaldehyde. This compound's stability and reactivity can be influenced by various factors such as solvent choice and temperature, which are critical for optimizing its biological efficacy.

Wirkmechanismus

- CC-90011 exerts its effects by inhibiting LSD1.

- Molecular targets and pathways involved in its action are still being explored.

Vergleich Mit ähnlichen Verbindungen

- CC-90011 gehört zu einer Klasse von reversiblen LSD1-Inhibitoren.

- Andere ähnliche Verbindungen umfassen SP-2577, das sich ebenfalls in klinischen Studien für solide Tumoren befindet .

Biologische Aktivität

2,5-Dimethylfuran-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with two methyl groups and a hydrazide functional group. This structure is significant for its reactivity and potential interactions with biological targets. The compound's ability to form hydrogen bonds and stable complexes with various biomolecules is central to its biological activity.

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Enzyme Inhibition : The hydrazide moiety can bind to enzymes, potentially inhibiting their activity.

- Interaction with DNA : The compound may interfere with DNA processes, affecting cellular replication and repair mechanisms.

- Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro, suggesting its application in treating inflammatory diseases .

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, highlighting its potential in cancer therapy.

Antiviral Activity

A study on furan-carboxamide derivatives indicated that compounds similar to this compound demonstrated significant antiviral activity against the H5N1 influenza virus. The most effective derivative had an EC50 value of 1.25 μM, showcasing the potential for developing antiviral agents from this chemical scaffold .

Environmental Impact

Research on the environmental behavior of 2,5-dimethylfuran derivatives has shown that they can undergo oxidation reactions in the atmosphere. These reactions contribute to secondary organic aerosol formation, which has implications for air quality and climate change .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cytotoxicity | Inhibited cancer cell growth | |

| Antiviral | Inhibition of H5N1 virus |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| DNA Interaction | Interferes with DNA replication processes |

| Radical Scavenging | Reduces oxidative stress by scavenging radicals |

Eigenschaften

IUPAC Name |

2,5-dimethylfuran-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBKLMAOOHWVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.